molecular formula C13H13F4NO3 B2742313 1-(3-fluoro-4-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2034268-82-9

1-(3-fluoro-4-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine

Cat. No.: B2742313
CAS No.: 2034268-82-9
M. Wt: 307.245
InChI Key: WOPMIYGPDCPHHU-UHFFFAOYSA-N
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Description

1-(3-fluoro-4-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic organic compound that features a combination of fluorinated and methoxy-substituted phenyl groups, along with an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoro-4-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring can be synthesized through cyclization reactions.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate reagents.

    Attachment of the Fluoro and Methoxy Substituted Phenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the substituted phenyl group to the azetidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoro-4-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions could result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(3-fluoro-4-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential biological activity. Fluorinated compounds often exhibit interesting pharmacological properties, making them candidates for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be studied for its potential therapeutic effects. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-4-methoxyphenyl)(3-(2,2,2-trifluoroethoxy)pyrrolidin-1-yl)methanone: Similar structure with a pyrrolidine ring instead of an azetidine ring.

    (3-Fluoro-4-methoxyphenyl)(3-(2,2,2-trifluoroethoxy)piperidin-1-yl)methanone: Contains a piperidine ring instead of an azetidine ring.

    (3-Fluoro-4-methoxyphenyl)(3-(2,2,2-trifluoroethoxy)morpholin-1-yl)methanone: Features a morpholine ring instead of an azetidine ring.

Uniqueness

The uniqueness of 1-(3-fluoro-4-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine lies in its specific combination of functional groups and ring structure. The presence of both fluorinated and methoxy-substituted phenyl groups, along with the azetidine ring, may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4NO3/c1-20-11-3-2-8(4-10(11)14)12(19)18-5-9(6-18)21-7-13(15,16)17/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPMIYGPDCPHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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